molecular formula C16H20N2O3 B13497926 benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate

benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate

Cat. No.: B13497926
M. Wt: 288.34 g/mol
InChI Key: WSRYGSJAGZIDFM-UHFFFAOYSA-N
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Description

Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for carbamates often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate or prodrug.

    Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar chemical properties.

    N-(2-cyanoethyl)carbamate: A related compound with a cyanoethyl group.

    Oxolan-3-yl carbamate: A compound with an oxolan-3-yl group.

Uniqueness

Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an interesting subject for scientific research and industrial development

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

benzyl N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)carbamate

InChI

InChI=1S/C16H20N2O3/c17-8-4-9-18(11-15-7-10-20-12-15)16(19)21-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7,9-13H2

InChI Key

WSRYGSJAGZIDFM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN(CCC#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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